molecular formula C14H23ClN2O3 B5158431 N,N-diethyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride

N,N-diethyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride

Cat. No.: B5158431
M. Wt: 302.80 g/mol
InChI Key: AWWOWJRXMQPYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride is a chemical compound with a complex structure that includes both amine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with 1-bromo-4-chlorobutane to form 4-(4-nitrophenoxy)butane. This intermediate is then reacted with diethylamine to yield N,N-diethyl-4-(4-nitrophenoxy)butan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be adjusted to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of N,N-diethyl-4-(4-aminophenoxy)butan-1-amine.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

N,N-diethyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-(2-nitrophenoxy)butan-1-amine: Similar structure but with the nitro group in a different position.

    N,N-diethylbutan-1-amine: Lacks the nitrophenoxy group, resulting in different chemical properties.

Properties

IUPAC Name

N,N-diethyl-4-(4-nitrophenoxy)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.ClH/c1-3-15(4-2)11-5-6-12-19-14-9-7-13(8-10-14)16(17)18;/h7-10H,3-6,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWOWJRXMQPYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=CC=C(C=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.